6,7-Dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline
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Overview
Description
6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid catalyst.
Attachment of the Naphthalene Moiety: This step may involve Friedel-Crafts alkylation, where naphthalene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce tetrahydroisoquinolines.
Scientific Research Applications
6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE may have applications in various fields:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity. The presence of methoxy groups and the naphthalene moiety could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: Lacks the naphthalene moiety.
3-(4-Methoxyphenyl)-1-methylisoquinoline: Lacks the additional methoxy groups on the isoquinoline ring.
Naphthalene derivatives: Similar aromatic structure but without the isoquinoline core.
Uniqueness
The unique combination of methoxy groups, a naphthalene moiety, and an isoquinoline core makes 6,7-DIMETHOXY-3-(4-METHOXY-3-METHYLPHENYL)-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE distinct
Properties
Molecular Formula |
C30H27NO3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(4-methoxy-3-methylphenyl)-1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C30H27NO3/c1-19-14-22(12-13-28(19)32-2)26-16-23-17-29(33-3)30(34-4)18-25(23)27(31-26)15-21-10-7-9-20-8-5-6-11-24(20)21/h5-14,16-18H,15H2,1-4H3 |
InChI Key |
JOKPVDWBAZMIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC5=CC=CC=C54)OC)OC)OC |
Origin of Product |
United States |
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